![molecular formula C18H24ClN5O2S B2468394 盐酸N-(2-(二甲氨基)乙基)-1-乙基-N-(4-甲氧基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺 CAS No. 1185086-45-6](/img/structure/B2468394.png)

盐酸N-(2-(二甲氨基)乙基)-1-乙基-N-(4-甲氧基苯并[d]噻唑-2-基)-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

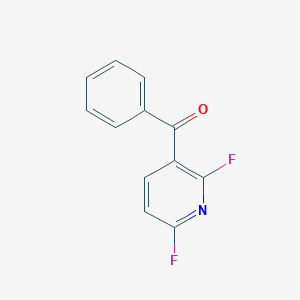

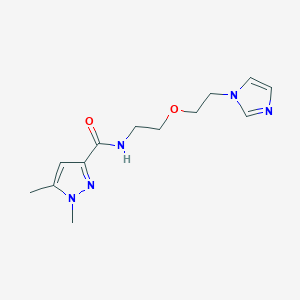

This compound contains several functional groups, including a pyrazole ring, a thiazole ring, a dimethylamino group, and a methoxy group . These groups are common in many biologically active compounds, including drugs with anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with a chloroethyl compound to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .科学研究应用

- The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , modified using efficient azide-alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin .

- These drug-loaded nanoparticles can further form micelleplexes with DNA through electrostatic interactions. This dual delivery system holds promise for simultaneous drug and gene delivery .

- PDMAEMA (poly[2-(dimethylamino)ethyl methacrylate]) is water-soluble and positively charged. It can form electrostatic complexes with anionic biomacromolecules like DNA and RNA, making it useful for gene delivery .

- PDMAEMA nanogels have been explored as drug delivery systems for anticancer agents. For instance, crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride served as an ocular drug delivery system .

- Thermosensitive and crosslinked PDMAEMA nanogels have been used for the delivery of the anticancer drug doxorubicin .

- PDMAEMA-based nanocarriers offer finely tuned composition and properties for targeted therapies. Their controlled synthesis allows precise design of biocompatible and biodegradable polymer-based systems .

Drug Delivery Systems

Anticancer Applications

Anticancer Drug Development

Polymer Nanocarriers

Interpenetrating Networks Nanogels

作用机制

Target of Action

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity and fair COX-2 inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the levels of prostaglandins, which are responsible for symptoms of inflammation such as pain, redness, and swelling.

Result of Action

The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions .

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-ethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S.ClH/c1-5-23-13(9-10-19-23)17(24)22(12-11-21(2)3)18-20-16-14(25-4)7-6-8-15(16)26-18;/h6-10H,5,11-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSQCLQRHZMSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)

![1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2468319.png)

![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)

![3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide](/img/structure/B2468327.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2468328.png)

![1-(Furan-3-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2468329.png)

![[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2468331.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2468334.png)